(1Z,6E)-N'1,N'6-dihydroxyadipimidamide
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Overview
Description
1,4-Diamidoximobutane is an organic compound with the molecular formula C6H14N4O2 It is a derivative of adiponitrile and is characterized by the presence of two amidoxime groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamidoximobutane can be synthesized from adiponitrile through a reaction with hydroxylamine. The reaction typically involves the following steps:
- Adiponitrile (1 g, 9 mmol) is mixed with hydroxylamine (50% in water, 1.24 cm³, 1.34 g, 20 mmol, 2.2 equivalents) in ethanol (10 cm³).
- The mixture is stirred at room temperature for 2 days and then heated to 80°C for 8 hours.
- The resulting product, N’1,N’6-dihydroxyadipimidamide, is collected by filtration and dried under vacuum, yielding a white solid with a melting point of 160.5°C .
Industrial Production Methods
Industrial production methods for 1,4-Diamidoximobutane are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamidoximobutane undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form diamines.
Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amidoximes.
Scientific Research Applications
1,4-Diamidoximobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of 1,4-Diamidoximobutane involves its ability to form stable complexes with metal ions through its amidoxime groups. This chelation process can inhibit the activity of metal-dependent enzymes, making it a potential candidate for enzyme inhibition studies. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind metal ions is a key feature.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: Similar structure but with amine groups instead of amidoxime groups.
Adiponitrile: The precursor to 1,4-Diamidoximobutane, containing nitrile groups.
1,4-Dioxane: A structurally similar compound with different functional groups.
Uniqueness
1,4-Diamidoximobutane is unique due to the presence of amidoxime groups, which confer distinct chemical reactivity and potential applications. Its ability to chelate metal ions sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H14N4O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-N',6-N'-dihydroxyhexanediimidamide |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
KKQNCWWVKWCZID-UHFFFAOYSA-N |
Isomeric SMILES |
C(CC/C(=N/O)/N)C/C(=N\O)/N |
Canonical SMILES |
C(CCC(=NO)N)CC(=NO)N |
Origin of Product |
United States |
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